4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by Ni (II) or Sc (III) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol apart from similar compounds is its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and indole moieties in its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H25N5O2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H25N5O2/c1-16-24(27(34)31-29-16)26(25-17(2)30-32-28(25)35)22-15-33(23-13-6-5-12-21(22)23)14-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,15,26H,14H2,1-2H3,(H2,29,31,34)(H2,30,32,35) |
InChI Key |
IEDDUUCBRAGPHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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